molecular formula C9H7BrN2OS B5518690 (2Z)-3-(4-bromo-5-methyl(2-thienyl))-2-cyanoprop-2-enamide

(2Z)-3-(4-bromo-5-methyl(2-thienyl))-2-cyanoprop-2-enamide

Cat. No.: B5518690
M. Wt: 271.14 g/mol
InChI Key: LIWQDXKQWMTXBA-KXFIGUGUSA-N
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Description

(2Z)-3-(4-bromo-5-methyl(2-thienyl))-2-cyanoprop-2-enamide is a chemical compound with a unique structure that includes a bromine atom, a methyl group, and a thienyl ring

Scientific Research Applications

(2Z)-3-(4-bromo-5-methyl(2-thienyl))-2-cyanoprop-2-enamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-bromo-5-methyl(2-thienyl))-2-cyanoprop-2-enamide typically involves the reaction of 4-bromo-5-methyl-2-thiophenecarboxaldehyde with malononitrile in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. similar compounds are often produced using large-scale organic synthesis techniques, which involve the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(4-bromo-5-methyl(2-thienyl))-2-cyanoprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2Z)-3-(4-bromo-5-methyl(2-thienyl))-2-cyanoprop-2-enamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and nitrile group may play a role in its binding affinity and reactivity with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-5-methyl-2-thiophenecarboxaldehyde
  • (4-bromo-5-methyl-2-thienyl)phenylmethanone
  • 4-bromo-(5-methyl-2-thienyl)benzene

Uniqueness

(2Z)-3-(4-bromo-5-methyl(2-thienyl))-2-cyanoprop-2-enamide is unique due to its combination of a bromine atom, a methyl group, and a thienyl ring, which confer specific chemical properties and reactivity

Properties

IUPAC Name

(Z)-3-(4-bromo-5-methylthiophen-2-yl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS/c1-5-8(10)3-7(14-5)2-6(4-11)9(12)13/h2-3H,1H3,(H2,12,13)/b6-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWQDXKQWMTXBA-KXFIGUGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C=C(C#N)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(S1)/C=C(/C#N)\C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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